benzyl N-(4-cyanopyridin-2-yl)carbamate
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Overview
Description
Benzyl N-(4-cyanopyridin-2-yl)carbamate is an organic compound that belongs to the class of carbamates It features a benzyl group, a cyanopyridine moiety, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl N-(4-cyanopyridin-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 4-cyanopyridin-2-amine in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(4-cyanopyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the carbamate.
Reduction: Amines and other reduced forms.
Substitution: Substituted benzyl or pyridine derivatives.
Scientific Research Applications
Benzyl N-(4-cyanopyridin-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential biological activity, including antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-(4-cyanopyridin-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, leading to enzyme inactivation. The cyanopyridine moiety may also interact with biological receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Benzyl N-(6-cyanopyridin-2-yl)carbamate: Similar structure but with the cyanopyridine moiety at a different position.
Benzyl N-(4-methylpyridin-2-yl)carbamate: Contains a methyl group instead of a cyano group.
Benzyl N-(4-chloropyridin-2-yl)carbamate: Contains a chloro group instead of a cyano group.
Uniqueness
Benzyl N-(4-cyanopyridin-2-yl)carbamate is unique due to the presence of the cyanopyridine moiety, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable for various applications.
Properties
IUPAC Name |
benzyl N-(4-cyanopyridin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c15-9-12-6-7-16-13(8-12)17-14(18)19-10-11-4-2-1-3-5-11/h1-8H,10H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGUKPWUQFAVQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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